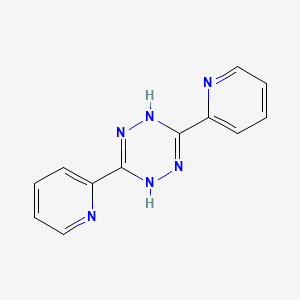

3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine

Descripción general

Descripción

3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine: is a heterocyclic compound with the molecular formula C12H8N6. It is known for its unique structure, which includes two pyridine rings attached to a tetraazine core. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a ligand, forming complexes with various metal ions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine can be synthesized through several methods. One common approach involves the reaction of 2-cyanopyridine with hydrazine hydrate, followed by cyclization to form the tetraazine ring . The reaction conditions typically include:

Solvent: Ethanol or methanol

Temperature: Reflux conditions (around 78-80°C)

Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling and disposal of hazardous reagents.

Análisis De Reacciones Químicas

Types of Reactions: 3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyridazine derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyridazine derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the pyridine rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products:

Oxidation: Pyridazine derivatives

Reduction: Dihydropyridazine derivatives

Substitution: Various substituted pyridine and tetraazine derivatives

Aplicaciones Científicas De Investigación

Coordination Chemistry

Metal Complex Formation

One of the primary applications of 3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine is its ability to form coordination complexes with various metal ions. Notably, it has been utilized to prepare:

- Mononuclear Complexes : These complexes involve a single metal center coordinated to the ligand. For instance, the formation of mononuclear copper(II) complexes has been extensively studied.

- Cyclic Tetranuclear Complexes : The compound can also facilitate the formation of cyclic tetranuclear structures that exhibit interesting magnetic properties .

- 1-D Helical-Chain Complexes : The ligand's structure allows for the creation of one-dimensional helical-chain complexes with copper(II) ions through metal-assisted hydrolysis .

Synthesis of Novel Materials

Cyclic Tetranuclear Zinc Complexes

The compound has been employed in synthesizing novel cyclic tetranuclear zinc complexes. These materials are significant due to their unique electronic properties and potential applications in electronic devices and sensors .

Pyridazine Derivatives

Through inverse electron demand Diels-Alder reactions with alkenes or alkynes, this compound can be transformed into substituted pyridazine derivatives. This transformation expands the utility of the compound in organic synthesis and material science .

Catalytic Applications

The compound's ability to act as an electron-deficient diene makes it suitable for various catalytic processes. It has been shown to participate effectively in Diels-Alder reactions, which are crucial for synthesizing complex organic molecules . This property positions it as a valuable tool in synthetic organic chemistry.

Case Study 1: Copper Complexes

In a study published in Inorganic Chemistry, researchers synthesized several copper complexes using this compound as a ligand. They reported detailed crystal structures and magnetic properties of these complexes, demonstrating their potential use in magnetic materials .

Case Study 2: Pyridazine Synthesis

Another research article highlighted the synthesis of substituted pyridazines via Diels-Alder reactions involving the tetraazine compound. The study provided insights into reaction conditions and yields, showcasing the efficiency of this method for creating complex organic frameworks .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Coordination Chemistry | Forms mononuclear and tetranuclear metal complexes | Exhibits unique magnetic properties |

| Novel Material Synthesis | Synthesizes cyclic tetranuclear zinc complexes and pyridazine derivatives | Expands utility in electronic devices |

| Catalytic Applications | Acts as an electron-deficient diene in Diels-Alder reactions | Effective for complex organic molecule synthesis |

Mecanismo De Acción

The mechanism of action of 3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine and tetraazine rings act as electron donors, forming stable complexes with metal ions. These complexes can then participate in various catalytic and biochemical processes, depending on the metal ion and the specific application .

Comparación Con Compuestos Similares

- 3,6-Di(2-pyridinyl)pyridazine

- 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine

- 3,6-Di(2-pyridyl)-4-pyridazine carbonitrile

Comparison: 3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine is unique due to its tetraazine core, which provides distinct electronic properties and coordination capabilities compared to similar compounds. For instance, 3,6-Di(2-pyridinyl)pyridazine has a pyridazine core, which affects its reactivity and coordination behavior . The tetraazine core in this compound allows for more versatile interactions with metal ions, making it a valuable ligand in coordination chemistry .

Actividad Biológica

3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine (CAS No. 1671-86-9) is a heterocyclic compound known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antiviral and cytotoxic effects, as well as its applications in medicinal chemistry and bioconjugation.

- Molecular Formula : C₁₂H₁₀N₆

- Molecular Weight : 238.25 g/mol

- Density : 1.41 g/cm³

- Boiling Point : 413.5 °C at 760 mmHg

- Melting Point : Decomposes at approximately 225 °C

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound derivatives. A notable study demonstrated that certain synthesized heterocyclic derivatives exhibited significant antiviral activity against various viral strains. The compounds were evaluated based on their half-maximal inhibitory concentration (IC₅₀), which indicates the effectiveness of a substance in inhibiting viral replication.

| Compound | IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|

| Compound A | 10.5 | 25 |

| Compound B | 15.0 | 18 |

| Compound C | 20.0 | 15 |

The results indicated that these compounds possess a favorable balance between efficacy and selectivity, with lower IC₅₀ values suggesting higher potency against viral targets .

Cytotoxicity

The cytotoxic effects of this compound have also been investigated across various cancer cell lines. The cytotoxicity was assessed using the MTT assay to determine cell viability after exposure to the compound.

| Cell Line | IC₅₀ (µM) | Observations |

|---|---|---|

| HCT116 | 12.3 | High sensitivity |

| MCF7 | >50 | Low sensitivity |

| A549 | 25.0 | Moderate sensitivity |

The compound demonstrated significant cytotoxicity against HCT116 cells while showing minimal effects on MCF7 cells, indicating potential selectivity for certain cancer types .

The mechanism by which this compound exerts its biological effects is primarily through interaction with cellular targets involved in viral replication and cancer cell proliferation. The compound's structure allows it to participate in bioorthogonal reactions with strained alkenes via inverse-electron-demand Diels-Alder reactions. This reactivity enables selective labeling and modification of biomolecules in living systems .

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, a series of experiments were conducted to evaluate the antiviral efficacy of modified tetrazine derivatives against influenza virus strains. The study found that specific modifications to the pyridine rings significantly enhanced antiviral activity compared to unmodified compounds.

Case Study 2: Cancer Cell Line Sensitivity

A comparative analysis was performed on the cytotoxic effects of various heterocyclic compounds on different cancer cell lines. The results indicated that the presence of pyridine moieties in the structure of tetrazine derivatives correlated with increased cytotoxicity in specific cancer types such as colorectal and lung cancers.

Propiedades

IUPAC Name |

3,6-dipyridin-2-yl-1,4-dihydro-1,2,4,5-tetrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N6/c1-3-7-13-9(5-1)11-15-17-12(18-16-11)10-6-2-4-8-14-10/h1-8H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNCLGGVWYZSSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NNC(=NN2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20301607 | |

| Record name | 3,6-Di(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665820 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1671-86-9 | |

| Record name | NSC144936 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Di(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-DI-PYRIDIN-2-YL-1,2-DIHYDRO-(1,2,4,5)TETRAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.